molecular formula C19H22Cl2O4 B5035709 1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene

1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene

Cat. No.: B5035709
M. Wt: 385.3 g/mol
InChI Key: FSTIGSFEYWSBQR-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene is an organic compound with a complex structure It is characterized by the presence of multiple ether linkages and chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the etherification of 1,5-dichloro-3-methylbenzene with 2-(2-methoxy-4-methylphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkages.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aromatic amines, while oxidation can produce aldehydes or acids.

Scientific Research Applications

1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ether linkages and aromatic rings play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloro-2-[2-(2-methoxyphenoxy)ethoxy]-3-methylbenzene
  • 1,5-Dichloro-2-[2-(4-methylphenoxy)ethoxy]-3-methylbenzene
  • 1,5-Dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-ethylbenzene

Uniqueness

1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene is unique due to its specific arrangement of ether linkages and chlorinated aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

1,5-dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2O4/c1-13-4-5-17(18(10-13)22-3)24-8-6-23-7-9-25-19-14(2)11-15(20)12-16(19)21/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTIGSFEYWSBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2C)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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